Rivastigmine
Description
Rivastigmine is a chemical compound classified as a carbamate (B1207046) derivative nih.govsci-hub.sedrugbank.com. It is known for its ability to inhibit cholinesterase enzymes nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023564 | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.04e+00 g/L | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123441-03-2 | |
| Record name | Rivastigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123441-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivastigmine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivastigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIVASTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Structure and Properties
Rivastigmine has the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol nih.govwikipedia.orgontosight.aiebi.ac.uk. Its IUPAC name is [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate nih.govwikipedia.orgchemspider.com. The compound features a carbamate (B1207046) group and a dimethylaminoethyl side chain ontosight.ai. It is a chiral molecule, specifically the (S)-enantiomer nih.govwikipedia.orgchemspider.com.
This compound typically presents as a white to off-white crystalline powder ontosight.ai. It exhibits high solubility in water and slight solubility in ethanol ontosight.ai. The compound is generally stable under normal conditions but should be protected from moisture and light ontosight.ai.
The following table summarizes key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | nih.govwikipedia.orgontosight.ai |
| Molecular Weight | 250.34 g/mol | nih.govwikipedia.orgontosight.ai |
| IUPAC Name | [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | nih.govwikipedia.org |
| Physical Description | White to off-white crystalline powder | ontosight.ai |
| Water Solubility | Highly soluble | ontosight.ai |
| Ethanol Solubility | Slightly soluble | ontosight.ai |
| Chirality | (S)-enantiomer | nih.govwikipedia.orgchemspider.com |
Mechanism of Action
The primary mechanism of action of Rivastigmine involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govontosight.aiontosight.aipatsnap.comnih.gov. These enzymes are responsible for the hydrolysis (breakdown) of the neurotransmitter acetylcholine (ACh) patsnap.comnih.gov.
This compound is characterized as a pseudo-irreversible inhibitor sci-hub.sepatsnap.comtandfonline.comchemicalbook.com. This means that while its binding to AChE and BChE is not permanent, it lasts longer than that of truly reversible inhibitors patsnap.com. The carbamate (B1207046) moiety of this compound binds to the esteratic site of the enzyme, forming a carbamate complex that is slowly hydrolyzed patsnap.comtandfonline.com. This prolonged binding effectively inactivates the enzymes for a significant period, preventing the rapid breakdown of acetylcholine patsnap.comtandfonline.com. The anticholinesterase activity of this compound shows relative specificity for brain acetylcholinesterase and butyrylcholinesterase compared to those found in peripheral tissues drugbank.com. This compound also shows selectivity for the G1 form of AChE and BChE tandfonline.com.
Metabolism
Rivastigmine undergoes rapid and extensive metabolism primarily through cholinesterase-mediated hydrolysis drugbank.comwikipedia.orgchemicalbook.commims.comnovartis.comfda.gov. This process converts this compound into a decarbamylated metabolite, also referred to as NAP226-90 drugbank.comwikipedia.org. This metabolite is considered almost pharmacologically inert tandfonline.com.
A notable aspect of this compound's metabolism is that it largely bypasses the hepatic cytochrome P450 (CYP) isoenzyme system wikipedia.orgchemicalbook.comnovartis.comfda.govebmconsult.com. Minimal metabolism occurs via major CYP isoenzymes such as CYP1A2, CYP2D6, CYP3A4/5, CYP2E1, CYP2C9, CYP2C8, or CYP2C19 fda.govebmconsult.com. The phenolic metabolite formed during hydrolysis is primarily excreted via the kidneys chemicalbook.com. This metabolic pathway contributes to a low potential for drug-drug interactions involving the CYP system wikipedia.orgtandfonline.comebmconsult.com.
Synthesis
Rivastigmine can be synthesized through various chemical routes. One reported method involves a four-step asymmetric total synthesis starting from m-hydroxyacetophenone researchgate.netnih.gov. This route includes steps such as esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and a final reductive amination researchgate.netnih.gov. The asymmetric reductive amination is a key step to establish the chiral center of the (S)-Rivastigmine molecule researchgate.netnih.gov. Another approach involves reacting hydroxyacetophenone with methylethylcarbamoyl chloride to form an intermediate, followed by chiral reduction and subsequent reactions google.com. A chemo-enzymatic synthesis route has also been reported, where a key chiral intermediate is synthesized using an engineered alcohol dehydrogenase researchgate.net.
Discovery and Origin
Rivastigmine is a semi-synthetic derivative of physostigmine wikipedia.orglgcstandards.com. It was developed by a research team led by Dr. Marta Weinstock-Rosin at the Hebrew University of Jerusalem wikipedia.orglgcstandards.com. The compound was patented in 1985 and gained medical use in 1997 wikipedia.org.
The chemical compound this compound is a prominent focus in neuropharmacological research due to its distinct properties and mechanism of action. As a carbamate (B1207046) derivative, this compound functions primarily as a cholinesterase inhibitor, influencing the cholinergic system in the brain. This article provides a comprehensive overview of this compound, detailing its chemical characteristics, mechanism of action, and relevant research findings.
Introduction to this compound this compound is a well-characterized chemical compound classified as a cholinesterase inhibitor. wikipedia.orgnih.govontosight.aipsychdb.com Its chemical structure is that of a carbamate derivative. nih.govdrugbank.com The primary action of this compound involves enhancing cholinergic function within the central nervous system by inhibiting specific cholinesterase enzymes, thereby leading to an increase in the concentration of acetylcholine, a crucial neurotransmitter. wikipedia.orgnih.govontosight.aipsychdb.comdrugbank.comnih.gov
Chemical Structure and Properties
| Property | Value (this compound Base) | Value (this compound Hydrogen Tartrate) |
| Molecular Formula | CHNO wikipedia.orgnih.govdrugfuture.comscbt.comontosight.aiebi.ac.ukuni.lu | CHNO·CHO drugfuture.comsigmaaldrich.com |
| Molecular Weight | 250.34 g/mol nih.govdrugfuture.comscbt.comontosight.aiebi.ac.uk | 400.42 g/mol drugfuture.comsigmaaldrich.com |
| Physical Appearance | White to off-white, crystalline powder ontosight.aiapexbt.comlgcstandards.com | White to off-white, crystalline powder ontosight.aiapexbt.comlgcstandards.com |
| Solubility in Water | Highly soluble ontosight.ai | 15 mg/mL sigmaaldrich.com |
| Solubility in Ethanol | Slightly soluble ontosight.ai | Slightly soluble ontosight.ai |
| Melting Point | Not specified for base caymanchem.com | 123-125°C drugfuture.comlgcstandards.com |
| Stability | Stable under normal conditions; protect from moisture and light ontosight.ailgcstandards.com | Stable under normal conditions; protect from moisture and light ontosight.ailgcstandards.com |
Compound Names and Pubchem Cids
PubChem is a comprehensive database maintained by the National Center for Biotechnology Information (NCBI) that provides information on chemical molecules. The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.
Therapeutic Uses
Alzheimer's Disease
Rivastigmine is indicated for the treatment of mild to moderate dementia of the Alzheimer's type. wikipedia.orgmayoclinic.org Clinical studies have demonstrated its efficacy in improving cognitive and functional abilities in patients with Alzheimer's disease. wikipedia.org
Parkinson's Disease Dementia
This compound is also approved for the treatment of mild to moderate dementia associated with Parkinson's disease. wikipedia.orgmayoclinic.org It has been shown to have positive effects on the cognitive, functional, and behavioral symptoms common in this condition. wikipedia.org
Q & A
Q. What validated cognitive assessment tools are most appropriate for evaluating this compound’s efficacy in AD trials?
Advanced Research Questions
Q. How can contradictory efficacy outcomes in this compound trials (e.g., cognitive stabilization vs. decline) be reconciled?
Q. What experimental designs optimize the evaluation of this compound’s dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
- Methodological Insight : Use enzyme-specific assays (e.g., Ellman method) with this compound’s pseudo-irreversible binding kinetics. In vitro studies should quantify inhibition constants (Ki) at varying pH levels, while in vivo models (e.g., transgenic mice) must track regional brain enzyme activity via PET imaging .
Q. How do formulation differences (e.g., transdermal patch vs. oral capsule) impact this compound’s bioavailability and trial outcomes?
Q. What strategies mitigate confounding effects of comorbidities (e.g., diabetes) in this compound trials?
- Methodological Insight : Pre-screen participants for comorbidities affecting cholinergic pathways (e.g., T3D models). Covariate-adjusted PK/PD models should integrate biomarkers like plasma nitrite and malondialdehyde (MDA) to control for oxidative stress .
Q. How can synergistic effects between this compound and adjunct therapies (e.g., insulin) be rigorously tested?
- Methodological Insight : Factorial designs with dual endpoints (e.g., MMSE and Aβ levels) are ideal. Dose-titration phases should precede combination arms to distinguish additive vs. synergistic effects. Bayesian adaptive designs can optimize dose combinations efficiently .
Data Analysis & Interpretation
Q. What statistical methods address high attrition rates in long-term this compound trials?
Q. How should population pharmacokinetic (PopPK) models be applied to optimize dosing in diverse populations?
- Methodological Insight : PopPK models using NONMEM or Monolix must incorporate covariates like CLCR, BMI, and APOE4 status. Bootstrap validation (≥1,000 iterations) ensures robustness. Simulations should predict exposure thresholds for efficacy (e.g., ≥40% AChE inhibition) and safety (e.g., nausea incidence <20%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
